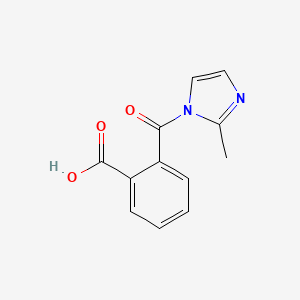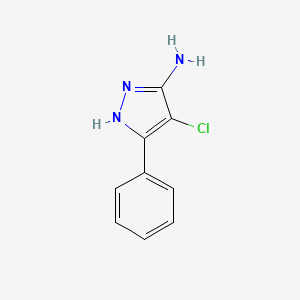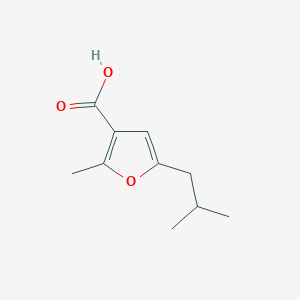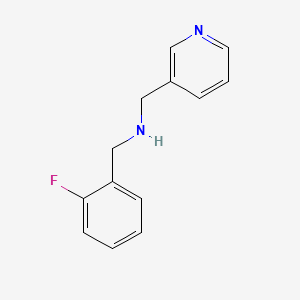![molecular formula C18H19N3O B1299908 6,8-二甲基-3-{[(吡啶-3-基甲基)-氨基]-甲基}-1H-喹啉-2-酮 CAS No. 436087-70-6](/img/structure/B1299908.png)
6,8-二甲基-3-{[(吡啶-3-基甲基)-氨基]-甲基}-1H-喹啉-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one, also known as DMPQ, is a synthetic organic compound belonging to the class of quinolones. This compound is synthesized from pyridine, dimethylformamide, and acetic acid, and is used in a variety of laboratory experiments. It is known to possess antibacterial, antifungal, and antiviral properties, and has been studied extensively for its potential therapeutic applications. In
科学研究应用
喹啉衍生物作为缓蚀剂
喹啉及其衍生物以其作为防腐材料的应用而闻名。这些化合物由于能够通过配位键与表面金属原子形成高度稳定的螯合配合物,因此对金属腐蚀表现出显着的有效性。这一特性归因于喹啉衍生物相关的高电子密度,其中含有极性取代基,如羟基、甲氧基、氨基和硝基。这些基团有效地吸附并建立配位键,展示了喹啉衍生物在保护材料免受腐蚀方面的潜力 (Verma, Quraishi, & Ebenso, 2020)。
喹啉衍生物在有机合成中
喹啉衍生物在复杂有机分子的合成中起着至关重要的作用。它们在旨在构建多环系统(包括其他杂环)的各种合成策略中充当关键中间体和反应物。喹啉衍生物的多功能性,由于它们与简单醇或炔烃相比具有独特的反应性,为新颖的合成方法提供了多种可能性。这种多功能性在药物化学和药物发现中特别有价值,其中喹啉基化合物是开发药物、抗生素、染料和农用化学品的组成部分 (Mishra, Nair, & Baire, 2022)。
喹啉衍生物在光催化中
喹啉衍生物也因其在污染物光催化降解中的作用而受到认可。它们的中间产物,尤其是在紫外光下存在 TiO2 等光催化剂时,有助于我们了解光催化途径。这一降解过程不仅突出了喹啉衍生物在通过使各种污染物矿化来进行环境修复中的潜力,而且还有助于理解光催化降解的复杂性。这些见解对于开发有效的方法来处理受污染的水和减少环境污染物至关重要 (Pichat, 1997)。
作用机制
Target of Action
The primary targets of the compound “6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one” are currently unknown. It’s worth noting that compounds containing indole and imidazole scaffolds, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the structural similarity to indole and imidazole derivatives, it can be hypothesized that this compound may interact with its targets through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Indole and imidazole derivatives, which share structural similarities with this compound, have been found to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the broad range of biological activities associated with structurally similar compounds, it is likely that this compound could have diverse effects at the molecular and cellular levels .
生化分析
Biochemical Properties
6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with ataxia telangiectasia mutated kinase, which is involved in the DNA damage response . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their functions.
Cellular Effects
The effects of 6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the DNA damage response pathway, leading to changes in gene expression and cellular metabolism . These effects can result in altered cell proliferation, apoptosis, and other cellular processes.
Molecular Mechanism
The molecular mechanism of action of 6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one involves several key interactions at the molecular level. It binds to specific biomolecules, such as ataxia telangiectasia mutated kinase, leading to enzyme inhibition or activation . Additionally, it can cause changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions ultimately result in the observed cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolism.
Dosage Effects in Animal Models
The effects of 6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome. Toxicity studies have shown that high doses can cause significant adverse effects, including organ damage and altered physiological functions.
Metabolic Pathways
6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it can affect the activity of enzymes involved in the DNA damage response pathway, leading to changes in the levels of metabolites associated with this pathway. These interactions can have significant implications for cellular metabolism and overall cellular function.
Subcellular Localization
The subcellular localization of 6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one is essential for its activity and function. It is directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and regulatory proteins, or to the cytoplasm, where it can affect various signaling pathways. The precise localization of the compound is crucial for its biochemical and cellular effects.
属性
IUPAC Name |
6,8-dimethyl-3-[(pyridin-3-ylmethylamino)methyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-12-6-13(2)17-15(7-12)8-16(18(22)21-17)11-20-10-14-4-3-5-19-9-14/h3-9,20H,10-11H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDKXQAMMQOZEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=O)N2)CNCC3=CN=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299832.png)

![7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1299840.png)






![5-Isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299859.png)
![[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1299862.png)
![[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid](/img/structure/B1299863.png)

